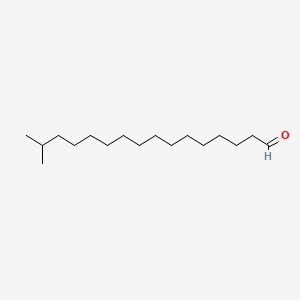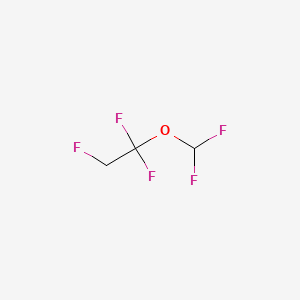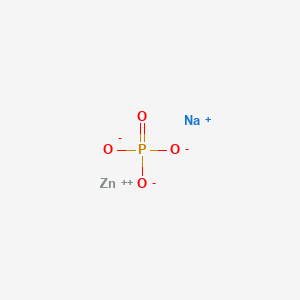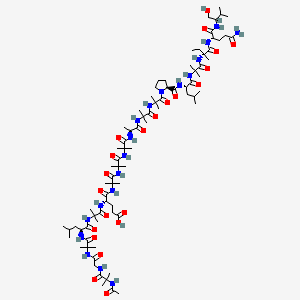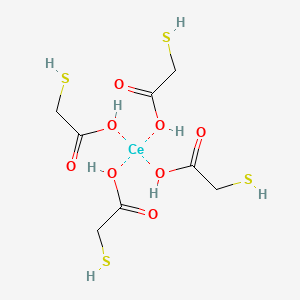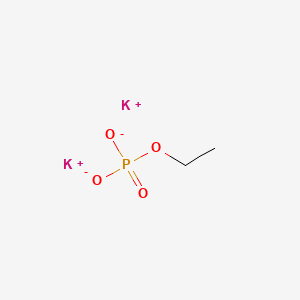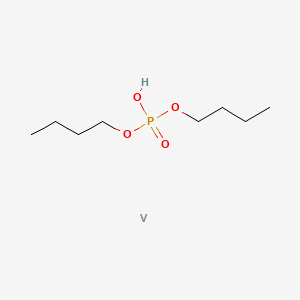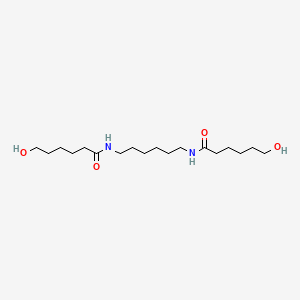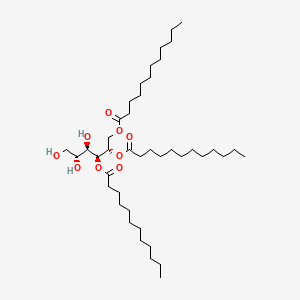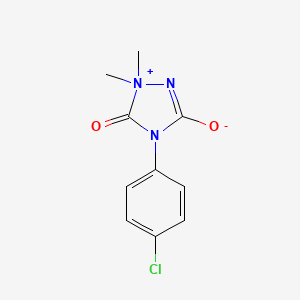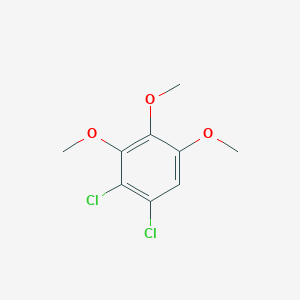
1,2-Dichloro-3,4,5-trimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3,4,5-trimethoxybenzene is an organic compound with the molecular formula C9H10Cl2O3 It is a derivative of benzene, where two chlorine atoms and three methoxy groups are substituted at the 1, 2, 3, 4, and 5 positions, respectively
Preparation Methods
The synthesis of 1,2-Dichloro-3,4,5-trimethoxybenzene typically involves the chlorination of 3,4,5-trimethoxybenzene. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
1,2-Dichloro-3,4,5-trimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically leads to the formation of corresponding quinones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are often facilitated by the presence of a base or a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Dichloro-3,4,5-trimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Although not widely used as a drug itself, its derivatives are explored for therapeutic potential. Studies focus on its ability to modulate biological pathways and its efficacy in preclinical models.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism by which 1,2-Dichloro-3,4,5-trimethoxybenzene exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
1,2-Dichloro-3,4,5-trimethoxybenzene can be compared with other similar compounds such as:
1,3,5-Trimethoxybenzene: This compound has three methoxy groups at the 1, 3, and 5 positions but lacks chlorine atoms. It is used as a fragrance and in the synthesis of other organic compounds.
1,2,4-Trimethoxybenzene: Similar to this compound but with methoxy groups at the 1, 2, and 4 positions. It is used in the production of perfumes and as an intermediate in organic synthesis.
1,2,3-Trimethoxybenzene: This compound has methoxy groups at the 1, 2, and 3 positions and is used in the study of electron-transfer reactions.
The uniqueness of this compound lies in the presence of both chlorine and methoxy groups, which impart distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
108544-93-0 |
|---|---|
Molecular Formula |
C9H10Cl2O3 |
Molecular Weight |
237.08 g/mol |
IUPAC Name |
1,2-dichloro-3,4,5-trimethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O3/c1-12-6-4-5(10)7(11)9(14-3)8(6)13-2/h4H,1-3H3 |
InChI Key |
WOTKRQPAYVFPEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


